N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide
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Overview
Description
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide typically involves the reaction of an indole derivative with a formylating agent. One common method includes the use of formic acid and a suitable catalyst under controlled temperature conditions to achieve the desired formylation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest in the study of biological processes and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[formyl(1H-indol-3-ylmethyl)amino
Biological Activity
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on diverse sources and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with formyl and amino groups. The process often employs various catalytic methods to enhance yield and purity. For instance, one study highlighted the use of Mannich reactions to create related indole derivatives that exhibited notable antimicrobial properties .
Antimicrobial Properties
Research indicates that derivatives of indole compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain indole derivatives showed higher inhibition rates against bacterial strains compared to standard antibiotics like chloramphenicol .
Table 1: Antimicrobial Activity of Indole Derivatives
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes. Studies have shown that similar indole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . The inhibition profiles suggest potential applications in treating conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Profiles
Case Studies
A notable case study involved the evaluation of a series of Mannich bases derived from indoles, which demonstrated a range of biological activities including antimicrobial and enzyme inhibition. These compounds were systematically tested against various pathogens and enzyme targets, revealing a strong correlation between structural modifications and enhanced biological activity .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzyme active sites or bacterial cell membranes. The presence of the indole moiety is critical for these interactions, as it enhances lipophilicity and facilitates penetration into microbial cells .
Properties
CAS No. |
61289-63-2 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide |
InChI |
InChI=1S/C17H15N3O2/c21-11-19-16-7-3-4-8-17(16)20(12-22)10-13-9-18-15-6-2-1-5-14(13)15/h1-9,11-12,18H,10H2,(H,19,21) |
InChI Key |
XHJBEEFXZKFMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN(C=O)C3=CC=CC=C3NC=O |
Origin of Product |
United States |
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